(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that includes a dimethoxyphenyl group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Attachment of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl derivative.
Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of the piperazinyl derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and enzyme activities.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of diseases characterized by cholinergic deficits.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine derivatives: These compounds share a similar piperazinyl structure and are also studied for their acetylcholinesterase inhibitory activity.
Pyridazinone derivatives: Compounds containing the pyridazinone moiety are explored for various pharmacological activities, including enzyme inhibition and anti-inflammatory effects.
Uniqueness
(2,6-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and pyridazinyl groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-7-9-18(10-8-17)19-11-12-22(26-25-19)27-13-15-28(16-14-27)24(29)23-20(30-2)5-4-6-21(23)31-3/h4-12H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCVLGCVVCYYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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